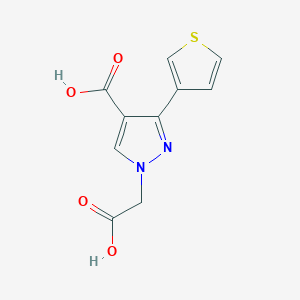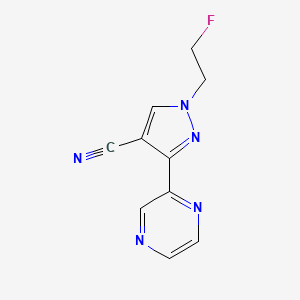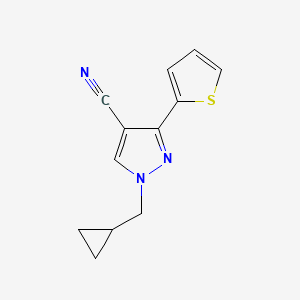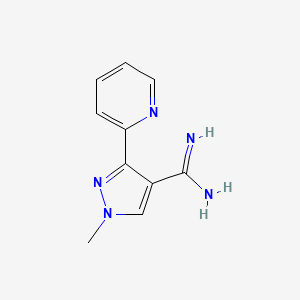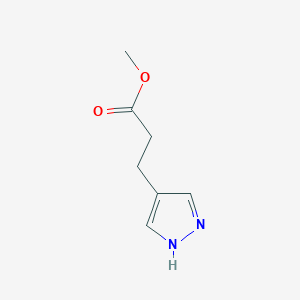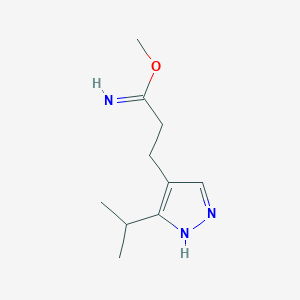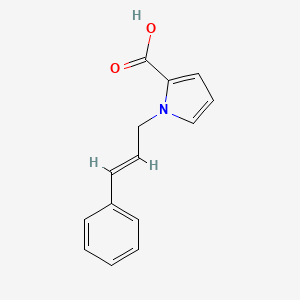
1-肉桂基-1H-吡咯-2-羧酸
描述
1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid, also known as (2E)-3-phenylprop-2-en-1-ylpyrrole-2-carboxylic acid, is a compound belonging to the class of pyrroles. It is an organic compound with a molecular formula of C10H9NO2. This compound has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and pharmacology.
科学研究应用
抗寄生虫活性
吡咯-2-羧酸,一种相关的化合物,通过选择性脯氨酸消旋酶抑制,对锥虫表现出抗寄生虫活性 。这表明“1-肉桂基-1H-吡咯-2-羧酸”也可能在抗寄生虫药物开发领域有潜在的应用。
抗真菌特性
吡咯-2-羧酸也显示出对疫霉属真菌的强效抗真菌活性 。这表明“1-肉桂基-1H-吡咯-2-羧酸”可用于抗真菌剂的开发。
化学和有机中间体
1-甲基吡咯-2-羧酸甲酯,另一种相关化合物,用作化学和有机中间体 。这表明“1-肉桂基-1H-吡咯-2-羧酸”也可能作为各种化学反应的中间体。
N-取代吡咯的合成
Paal-Knorr 吡咯缩合是一种合成 N-取代吡咯的方法 。“1-肉桂基-1H-吡咯-2-羧酸”可能用于此过程以合成其他吡咯衍生物。
在金属催化转化中的潜在用途
一个通用的、选择性的、原子经济的金属催化转化,将伯二醇和胺转化为高价值的 2,5-未取代吡咯,由稳定的锰络合物催化 。“1-肉桂基-1H-吡咯-2-羧酸”可能用于此类转化。
在 Cu/ABNO 催化的有氧氧化偶联中的潜在用途
Cu/ABNO 催化的二醇和多种伯胺的有氧氧化偶联提供了 N-取代吡咯 。“1-肉桂基-1H-吡咯-2-羧酸”可能用于此反应。
作用机制
Pyrrole Derivatives
Pyrrole derivatives are known to possess various biological activities . They are often used in the synthesis of various organic compounds due to their biological and pharmaceutical activities . The synthesis of pyrrole derivatives often involves multicomponent reactions .
Indole Derivatives
Indole derivatives, which are structurally similar to pyrrole derivatives, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化分析
Biochemical Properties
1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. By inhibiting these enzymes, 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties. Additionally, this compound interacts with transport proteins like human serum albumin, which facilitates its distribution within the body .
Cellular Effects
1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules such as nuclear factor kappa B and mitogen-activated protein kinases. These interactions lead to changes in gene expression, particularly those genes involved in inflammation and immune response. Furthermore, this compound impacts cellular metabolism by altering the activity of enzymes involved in glycolysis and the citric acid cycle .
Molecular Mechanism
The molecular mechanism of action of 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid involves its binding to specific biomolecules. This compound binds to the active sites of cyclooxygenase and lipoxygenase enzymes, inhibiting their catalytic activity. This inhibition prevents the conversion of arachidonic acid to pro-inflammatory eicosanoids. Additionally, 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid have been studied over time to assess its stability and long-term impact on cellular function. This compound has shown stability under physiological conditions, maintaining its activity over extended periods. It undergoes gradual degradation when exposed to oxidative stress, leading to a decrease in its efficacy. Long-term studies have indicated that prolonged exposure to 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid can result in adaptive cellular responses, including upregulation of antioxidant defense mechanisms .
Dosage Effects in Animal Models
The effects of 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid have been evaluated in animal models to determine its therapeutic window and potential toxicity. At low to moderate doses, this compound exhibits anti-inflammatory and analgesic effects without significant adverse effects. At high doses, it can induce hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications. Threshold effects have been observed, with a narrow margin between therapeutic and toxic doses .
Metabolic Pathways
1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid is metabolized through various pathways in the body. It undergoes phase I metabolism primarily through oxidation by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites. These metabolites can further undergo phase II conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The metabolic flux of this compound can influence its bioavailability and therapeutic efficacy .
Transport and Distribution
The transport and distribution of 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound interacts with transport proteins such as human serum albumin, which aids in its systemic distribution. Additionally, it can be taken up by cells through active transport mechanisms, allowing it to reach intracellular targets. The localization and accumulation of this compound within tissues can impact its therapeutic effects and potential toxicity .
Subcellular Localization
The subcellular localization of 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid is crucial for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with cytosolic enzymes and signaling molecules. It can also be transported to the nucleus, where it modulates gene expression by interacting with transcription factors. The presence of specific targeting signals and post-translational modifications can influence the subcellular distribution of this compound, affecting its overall efficacy .
属性
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)13-9-5-11-15(13)10-4-8-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,16,17)/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJGJXNLTLFRNJ-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(Piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482357.png)
![(1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482358.png)
![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1482359.png)

